molecular formula C22H17NO2 B14410962 2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone CAS No. 85808-66-8

2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone

Cat. No.: B14410962
CAS No.: 85808-66-8
M. Wt: 327.4 g/mol
InChI Key: MRZKUIVBCARKAC-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and bacteria. This compound is characterized by the presence of a dimethylamino group attached to a naphthyl ring, which is further connected to a naphthoquinone moiety. The unique structure of this compound imparts it with significant chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone typically involves the reaction of 4-(dimethylamino)-1-naphthylamine with 1,4-naphthoquinone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: The dimethylamino group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. The compound also targets specific enzymes and proteins involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.

    2-Methyl-1,4-naphthoquinone: Known for its role as a vitamin K analog.

    2-Amino-3-methyl-1,4-naphthoquinone: Exhibits similar biological activities but with different functional groups.

Uniqueness

2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This structural feature also contributes to its distinct biological activities, making it a valuable compound for various applications .

Properties

CAS No.

85808-66-8

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-[4-(dimethylamino)naphthalen-1-yl]naphthalene-1,4-dione

InChI

InChI=1S/C22H17NO2/c1-23(2)20-12-11-15(14-7-3-4-8-16(14)20)19-13-21(24)17-9-5-6-10-18(17)22(19)25/h3-13H,1-2H3

InChI Key

MRZKUIVBCARKAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C3=CC(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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